molecular formula C12H15NOS B8307098 5-tert-Butyl-2-methyl-4-thiocyanato-phenol

5-tert-Butyl-2-methyl-4-thiocyanato-phenol

Cat. No. B8307098
M. Wt: 221.32 g/mol
InChI Key: BJAXARBQKRLWEV-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

To a round bottom flask equipped with a magnetic stirrer and condenser were added 35 g (158 mmol) of 5-tert-butyl-2-methyl-4-thiocyanato-phenol prepared in Example GGG, dithiothreitol (25.61 g, 166 mmol), EtOH (250 mL), and 0.02M KH2PO4 buffer solution (25 mL), respectively. The reaction was heated to reflux; after 2 hours, additional dithiothreitol (5.0 g, 32.4 mmol) and 0.02M KH2PO4 buffer solution (25 mL) were added. After 2 hours at reflux, the solution was cooled to room temperature and concentrated. The reaction was quenched with brine and extracted with 1:1 Et2O:hexanes. The organic layer was washed with brine, dried (MgSO4), and concentrated. The residue was submitted to column chromatography (100% CHCl3, silica gel) to yield the title compound. 1H NMR (CDCl3) δ 1.45 (s, 9 H), 2.15 (s, 3 H), 3.43 (s, 1 H), 4.56 (br s, 1 H), 6.82 (s, 1 H), 7.05 (s, 1 H).
Quantity
35 g
Type
reactant
Reaction Step One
Name
dithiothreitol
Quantity
25.61 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
dithiothreitol
Quantity
5 g
Type
reactant
Reaction Step Four
Name
KH2PO4
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([S:13]C#N)=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.OP([O-])(O)=O.[K+]>CCO>[C:1]([C:5]1[C:6]([SH:13])=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)O)C)SC#N
Step Two
Name
dithiothreitol
Quantity
25.61 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Three
Name
KH2PO4
Quantity
25 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Four
Name
dithiothreitol
Quantity
5 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Name
KH2PO4
Quantity
25 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with a magnetic stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 Et2O
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)O)C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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